molecular formula C10H16N2 B1585384 1,3-Benzenediamine, N,N,N',N'-tetramethyl- CAS No. 22440-93-3

1,3-Benzenediamine, N,N,N',N'-tetramethyl-

Cat. No. B1585384
CAS RN: 22440-93-3
M. Wt: 164.25 g/mol
InChI Key: LFZLVJBOEONQHV-UHFFFAOYSA-N
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Description

1,3-Benzenediamine, N,N,N’,N’-tetramethyl-, also known as N,N,N’,N’-tetramethylbenzene-1,3-diamine, is a chemical compound with the formula C10H16N2 and a molecular weight of 164.2474 . It is also available as a 2D Mol file or as a computed 3D SD file .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C10H16N2/c1-11(2)9-6-5-7-10(8-9)12(3)4/h5-8H,1-4H3 . The 3D structure of this compound can be viewed using Java or Javascript .

Scientific Research Applications

Photophysics and Fluorescence Studies

1,3-Bis(dimethylamino)benzene: derivatives have been studied for their photophysical properties, particularly in the context of fluorescence. These compounds exhibit positive fluorosolvatochromism due to intramolecular charge-transfer dynamics from the electron-donor dimethylamino groups . This characteristic makes them suitable for use as fluorescent probes in chemical biology and materials science.

Non-Linear Optical (NLO) Properties

The compound’s derivatives show significant non-linear optical properties, which are valuable in the development of new emissive materials with applications in photonics and optoelectronics . The hyperpolarizability coefficient and two-photon absorption (TPA) cross-section of these derivatives have been measured, indicating their potential in NLO applications.

Organic Synthesis

In organic synthesis, 1,3-Bis(dimethylamino)benzene can be utilized in Friedel-Crafts acylation reactions. This process involves the introduction of acyl groups into aromatic rings, which is a fundamental step in the synthesis of various aromatic compounds .

Material Science

This compound has found applications in material science, particularly in the synthesis of polymers and coatings. It serves as an additive in printing inks and coatings, providing benefits such as corrosion inhibition and acting as a dispersing agent .

Medicinal Chemistry

While direct applications in medicinal chemistry for 1,3-Bis(dimethylamino)benzene are not extensively documented, its structural analogs, particularly heterocyclic compounds with similar functional groups, have been explored for their anti-inflammatory and other pharmacological actions .

Environmental Science

The compound’s derivatives are used as additives in industrial applications with potential environmental implications. For instance, they may be involved in formulations that require acute toxicity assessments in aquatic organisms and considerations for environmental fate and behavior .

properties

IUPAC Name

1-N,1-N,3-N,3-N-tetramethylbenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-11(2)9-6-5-7-10(8-9)12(3)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZLVJBOEONQHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0066799
Record name 1,3-Benzenediamine, N,N,N',N'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzenediamine, N,N,N',N'-tetramethyl-

CAS RN

22440-93-3
Record name N1,N1,N3,N3-Tetramethyl-1,3-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22440-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Benzenediamine, N1,N1,N3,N3-tetramethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022440933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, N1,N1,N3,N3-tetramethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,3-Benzenediamine, N,N,N',N'-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0066799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetramethylbenzene-1,3-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.892
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
D Rath, SK Panigrahi, DM Kar… - Natural product …, 2018 - Taylor & Francis
The GC-MS analysis of fractions of methanol extract of stem of Cuscuta reflexa (Family Convolvulaceae) was carried out using a THERMO TRACE 1300 Gas Chromatograph equipped …
Number of citations: 15 www.tandfonline.com
A Kumari, I Guleria, D Pathania… - … -International Journal of …, 2020 - indianjournals.com
This research deals with the study of phytochemical analysis of methanol and chloroform extracts of Populus ciliata leaves and their further screening for antibacterial activity. The …
Number of citations: 3 www.indianjournals.com
M Barrahi, A Esmail, H Elhartiti… - Caspian Journal of …, 2020 - cjes.guilan.ac.ir
The aim of this work is to assess the in vitro antibacterial activity of the extracted essential oil (EO) obtained from dry seeds of fennel, Foeniculum vulgare Mill, collected from Meknes, (…
Number of citations: 13 cjes.guilan.ac.ir
S Ashrafi, MM Masud - Dhaka University Journal of …, 2022 - researchgate.net
According to WHO, cancer is one of the leading causes of death worldwide, accounting for an estimated 9.6 million deaths in 2018. More significant improvements have been made in …
Number of citations: 1 www.researchgate.net
S Noureen, S Noreen, SA Ghumman… - Iranian Journal of …, 2019 - ncbi.nlm.nih.gov
Cuscuta, commonly known as dodder, is a genus of family convolvolaceace. Approximately 170 species of Cuscuta are extensively distributed in temperate and subtropical areas of the …
Number of citations: 31 www.ncbi.nlm.nih.gov

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